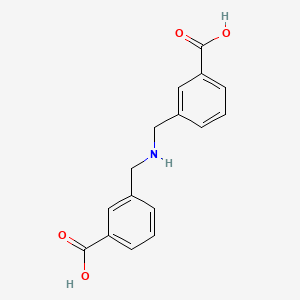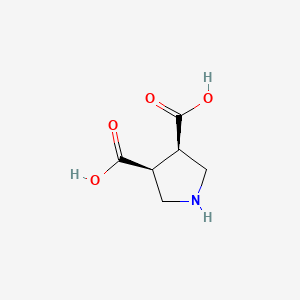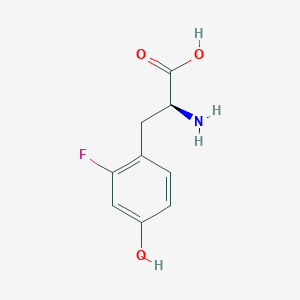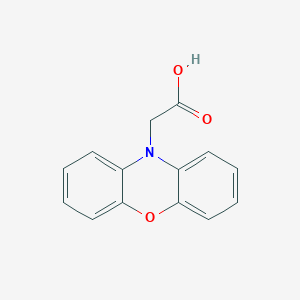
2-Amino-3-methoxy-2-methoxymethylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methoxy-2-methoxymethylpropionic acid (AMMPA) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the amino acid glycine, and has been studied extensively in the past few decades due to its unique properties.
Applications De Recherche Scientifique
2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied extensively in the scientific and medical fields due to its unique properties. It has been used in the synthesis of various compounds such as peptides, amides, and heterocyclic compounds. It has also been used in the synthesis of drugs, including antibiotics, antivirals, and anti-cancer drugs. In addition, 2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of 2-Amino-3-methoxy-2-methoxymethylpropionic acid is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain and modulating their activity. It is also thought to act as an agonist for certain neurotransmitters such as serotonin and dopamine, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
2-Amino-3-methoxy-2-methoxymethylpropionic acid has been studied extensively for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, it has been found to have antinociceptive and anxiolytic effects, which may explain its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Amino-3-methoxy-2-methoxymethylpropionic acid in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. It also has a wide range of applications, making it a useful tool in many different types of experiments. However, there are some limitations to its use. It is not very stable in solution, and it can be difficult to store for long periods of time. In addition, it can be toxic at high concentrations, so it should be used with caution.
Orientations Futures
The potential future directions of 2-Amino-3-methoxy-2-methoxymethylpropionic acid are numerous. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. This could lead to a better understanding of its therapeutic potential in neurological disorders. Additionally, further research could be done to improve its synthesis method and to develop new and more efficient methods of synthesis. Finally, further research could be done to explore its potential applications in the medical and pharmaceutical fields.
Méthodes De Synthèse
2-Amino-3-methoxy-2-methoxymethylpropionic acid can be synthesized in several ways, depending on the desired end product. The most common method of synthesis is the reductive amination of glycine with 3-methoxy-2-methoxymethylpropanal, which is then followed by hydrolysis of the intermediate product. This method produces a high yield of the desired product and is relatively simple to carry out. Other methods of synthesis include the use of Grignard reagents, acid-catalyzed reactions, and oxidation reactions.
Propriétés
IUPAC Name |
2-amino-3-methoxy-2-(methoxymethyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-10-3-6(7,4-11-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVZXRRARVJKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-methoxymethylpropionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)






